molecular formula C23H22Cl2N2 B4964417 2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine

2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine

Cat. No. B4964417
M. Wt: 397.3 g/mol
InChI Key: RQEVDFHOWJFGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine, also known as AGN-2979, is a novel compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of selective serotonin reuptake inhibitors (SSRIs) and has been found to have a high affinity for the serotonin transporter (SERT) protein. In

Mechanism of Action

2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine works by binding to the SERT protein and blocking the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have various effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine has been found to have various biochemical and physiological effects. The compound has been shown to increase serotonin levels in the brain, which can lead to changes in neurotransmission and behavior. 2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine is its high selectivity for the SERT protein. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions. However, one of the limitations of 2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine is its relatively low potency compared to other SSRIs. This can make it difficult to achieve high levels of serotonin in the brain without using high doses of the compound.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine. One area of interest is the potential use of the compound in the treatment of anxiety and depression. 2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine has been found to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the role of 2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine in the regulation of serotonin signaling in the brain. Further studies are needed to determine the precise mechanisms by which 2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine affects serotonin neurotransmission and behavior.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine involves the reaction of 2-(2,4-dichlorophenyl)ethylamine with N-[(9-ethyl-9H-carbazol-3-yl)methyl]chloride. This reaction results in the formation of 2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine with a yield of approximately 60%. The purity of the compound can be increased through recrystallization from a suitable solvent.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine has been extensively studied for its potential use in scientific research. The compound has been found to be a potent and selective inhibitor of the SERT protein, which is responsible for the reuptake of serotonin in the brain. This makes 2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine a valuable tool for studying the role of serotonin in various physiological and pathological conditions.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-[(9-ethylcarbazol-3-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2/c1-2-27-22-6-4-3-5-19(22)20-13-16(7-10-23(20)27)15-26-12-11-17-8-9-18(24)14-21(17)25/h3-10,13-14,26H,2,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEVDFHOWJFGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine

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